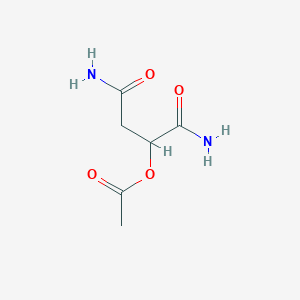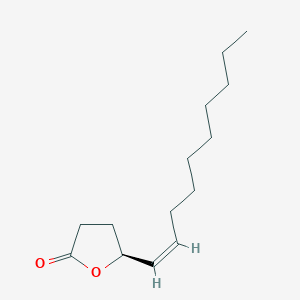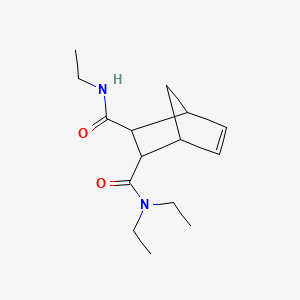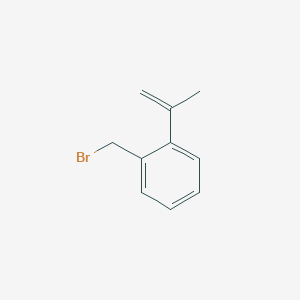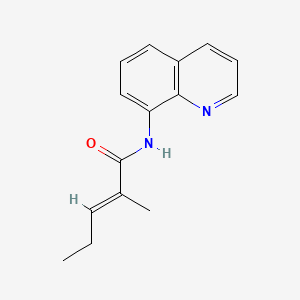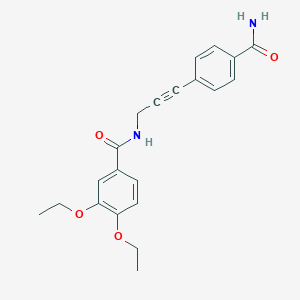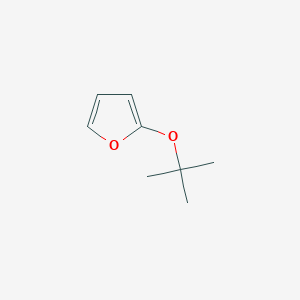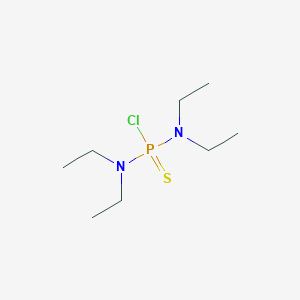![molecular formula C17H30S2 B14138197 1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane CAS No. 89051-17-2](/img/structure/B14138197.png)
1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane is a unique organosulfur compound characterized by its complex spirocyclic structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane typically involves the reaction of specific organosulfur precursors under controlled conditions. One common method includes the reaction of octamethylcyclotetrasiloxane with sulfur-containing reagents in the presence of a catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes steps such as purification through distillation and crystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosulfur compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane involves its interaction with specific molecular targets. The sulfur atoms in its structure can form bonds with metal ions and other electrophilic centers, influencing various biochemical pathways. This interaction can lead to the modulation of enzyme activities and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Octamethylcyclotetrasiloxane: A related compound with a simpler structure, used in similar applications.
Hexamethylcyclotrisiloxane: Another similar compound with fewer methyl groups and a different ring size.
Tetramethylthiuram disulfide: A compound with similar sulfur content but different structural features.
Uniqueness
1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
89051-17-2 |
|---|---|
Fórmula molecular |
C17H30S2 |
Peso molecular |
298.6 g/mol |
Nombre IUPAC |
1,1,3,3,6,6,10,10-octamethyl-8,11-dithiadispiro[3.0.55.14]undecane |
InChI |
InChI=1S/C17H30S2/c1-12(2)9-13(3,4)16(12)17(19-16)14(5,6)10-18-11-15(17,7)8/h9-11H2,1-8H3 |
Clave InChI |
MULNDIWEXBIFDP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C12C3(S2)C(CSCC3(C)C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


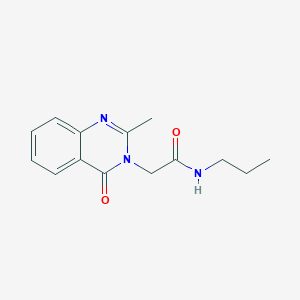
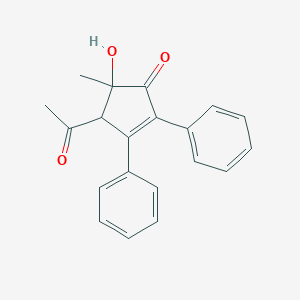
![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)
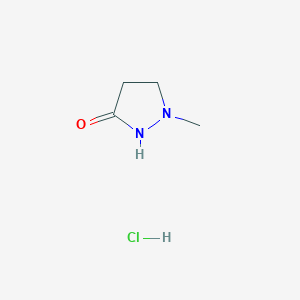
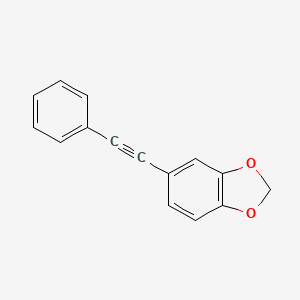
![6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14138142.png)
